LB-100

oncology phase I clinical trial solid tumors

LB-100 is the only PP2A/PPP5C dual inhibitor with completed Phase I human safety data (MTD 2.33 mg/m² IV daily × 3) and active Phase Ib/II combination trials in ovarian, colorectal, and sarcoma indications. Unlike okadaic acid (in vitro only) or fostriecin (discontinued), LB-100 provides established clinical dosing for direct translational relevance. Preclinical studies confirm a 2.5-fold increase in intracellular doxorubicin via HIF-1α-VEGF-mediated tumor perfusion—an effect not recapitulated in cell culture. Water-soluble (54 mg/mL), ≥98% purity. Procure for non-CNS oncology applications only; negligible BBB penetration (0.31%) precludes glioma studies without formulation modification.

Molecular Formula C13H20N2O4
Molecular Weight 268.31 g/mol
CAS No. 1026680-07-8
Cat. No. B1663056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLB-100
CAS1026680-07-8
SynonymsLB-100;  LB 100;  LB100;  methyl 2,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylate
Molecular FormulaC13H20N2O4
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3
InChIInChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)
InChIKeyJUQMLSGOTNKJKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LB-100 (CAS 1026680-07-8) Procurement Guide: Clinical-Stage PP2A/PPP5C Inhibitor for Oncology Combination Therapy


LB-100 (CAS 1026680-07-8) is a water-soluble, small-molecule catalytic inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 5 (PPP5C) currently in multiple Phase I/II clinical trials for solid tumor and hematologic malignancy indications [1]. Unlike preclinical tool compounds, LB-100 has completed a first-in-human Phase I monotherapy study (NCT01837667) establishing its safety profile and is under investigation in combination with chemotherapy (doxorubicin, docetaxel) and immunotherapy (atezolizumab, dostarlimab) across ovarian clear cell carcinoma, colorectal cancer, and soft tissue sarcoma [2]. The compound is a synthetic derivative within the cantharidin analog family, distinguished by its water solubility (54 mg/mL) and dual-target inhibition profile .

LB-100 Procurement Rationale: Why PP2A Inhibitor Class Substitution Compromises Experimental Reproducibility and Clinical Translation


LB-100 cannot be substituted with other PP2A inhibitors such as okadaic acid, cantharidin, or fostriecin due to fundamentally distinct target engagement profiles, bioavailability characteristics, and clinical development stages [1]. Critically, LB-100 is a dual catalytic inhibitor of both PP2A and PPP5C with ~4–7 fold selectivity for PP2AC over PPP5C, whereas fostriecin inhibits PP2A and PP4 but not PPP5C, and okadaic acid is a broad-spectrum inhibitor that fails to recapitulate LB-100's functional effects in neuronal mitochondrial transport assays [2][3]. Furthermore, LB-100 is the only PP2A inhibitor with established human Phase I safety data (MTD determined at 2.33 mg/m² IV daily × 3) and active Phase Ib/II combination trials, whereas fostriecin development was discontinued due to pharmacokinetic instability and okadaic acid is restricted to in vitro use due to severe toxicity [4]. Generic substitution therefore introduces uncontrolled variables in target engagement, bioavailability, and translational relevance that invalidate comparisons to published LB-100 data.

LB-100 Quantitative Differentiation Evidence: Head-to-Head Performance Data for Scientific Procurement Decisions


LB-100 vs. Fostriecin: Clinical Development Stage and Human Safety Profile Comparison

LB-100 has completed a first-in-human Phase I trial establishing a maximum tolerated dose (MTD) of 2.33 mg/m² administered intravenously daily for 3 days every 3 weeks, with disease stabilization observed in 15 of 28 evaluable patients (53.6%) [1]. In contrast, fostriecin, a historical PP2A/PP4 inhibitor, demonstrated disease stability in 16 of 46 solid tumor patients (34.8%) in its largest trial but development was discontinued due to pharmacokinetic instability and formulation challenges [2].

oncology phase I clinical trial solid tumors PP2A inhibitor

LB-100 vs. Okadaic Acid: Functional Outcome Divergence in Mitochondrial Transport Regulation

In primary rat cortical neurons, LB-100 treatment increased mitochondrial motility, whereas okadaic acid—a structurally distinct PP2A inhibitor—failed to produce this effect under identical experimental conditions [1]. Genetic knockdown of the PP2A catalytic subunit (PP2CA) confirmed that long-term PP2A inhibition more than doubled retrograde mitochondrial transport, validating that LB-100's functional effect is mechanism-specific and not recapitulated by all PP2A inhibitors [1].

neuroscience mitochondrial transport PP2A inhibitor axonal transport

LB-100 vs. No Treatment Control: In Vivo Chemosensitization Potency with Doxorubicin in Pancreatic Cancer Xenografts

LB-100 demonstrates quantifiable in vivo chemosensitization activity, increasing intracellular doxorubicin concentration by 2.5-fold relative to control and synergistically enhancing doxorubicin's antitumor efficacy in a mouse pancreatic cancer xenograft model [1]. Notably, this sensitization effect is observed in vivo but not in vitro, mechanistically linked to LB-100-mediated HIF-1α-VEGF pathway activation, increased microvessel density, and enhanced tumor blood perfusion [1].

pancreatic cancer chemosensitization doxorubicin xenograft in vivo

LB-100 vs. PP1: Selectivity Profile and Dual PP2A/PPP5C Catalytic Inhibition

LB-100 is a catalytic inhibitor of both PP2A (PPP2CA) and PPP5C, with ~4–7 fold selectivity for PP2AC over PPP5C when assayed with physiological phosphopeptide substrates [1]. In contrast, reported IC50 values for PP2A inhibition (0.04 nM) with >40-fold selectivity over PP1 derive from studies using microcystin-LR, not LB-100, and the original phosphopeptide used to ascribe LB-100 specificity was subsequently shown to be a substrate for PPP5C as well [2]. The co-crystal structure of LB-100 bound to PPP5C (1.65 Å resolution) confirms direct coordination with catalytic metal ions conserved in both PP2AC and PPP5C active sites [1].

phosphatase selectivity PP2A PPP5C PP1 catalytic inhibition

LB-100 vs. Intravenous Administration: Human BBB Penetration and CNS Tumor Exposure Quantification

A Phase 0 clinical trial in patients with recurrent gliomas quantified LB-100 brain tumor penetration at 0.31% (range: 0% to 1.04%), yielding a mean tumor concentration of 0.19 nM versus a plasma concentration of 77.26 nM [1]. This tumor concentration is approximately 1,000-fold lower than the established PP2A IC50 range of 0.2–0.4 µM, conclusively demonstrating inadequate CNS penetration for therapeutic PP2A inhibition in brain tumors [1].

blood-brain barrier pharmacokinetics glioma phase 0 CNS penetration

LB-100 Procurement-Relevant Application Scenarios Based on Validated Quantitative Evidence


Clinical Trial Design and IND-Enabling Studies: Human-Safety-Validated PP2A/PPP5C Inhibitor

LB-100 is the only PP2A inhibitor with completed Phase I monotherapy safety data (MTD = 2.33 mg/m² IV daily × 3) and active Phase Ib/II combination trials in ovarian clear cell carcinoma (with dostarlimab), colorectal cancer (with atezolizumab), and soft tissue sarcoma (with doxorubicin) [1]. Procurement of LB-100 enables direct translation of preclinical findings to clinical protocols using established human dosing parameters, whereas alternative PP2A inhibitors (fostriecin, okadaic acid, cantharidin) lack current clinical development paths or have been discontinued, precluding regulatory submission support.

Chemosensitization and Combination Therapy Studies: Validated In Vivo 2.5-Fold Doxorubicin Enhancement

Preclinical studies demonstrate that LB-100 pretreatment increases intracellular doxorubicin concentration by 2.5-fold and synergistically enhances antitumor efficacy in pancreatic cancer xenografts via HIF-1α-VEGF-mediated angiogenesis and increased tumor perfusion [1]. This quantifiable chemosensitization benchmark supports experimental design for combination studies with other cytotoxic agents (cisplatin, temozolomide, docetaxel) where similar perfusion-enhancing effects have been reported. Procurement should prioritize in vivo applications over in vitro studies, as the sensitization mechanism is vascular/perfusion-dependent and not recapitulated in cell culture [1].

Neuroscience and Mitochondrial Transport Research: LB-100-Specific Functional Effects Not Shared by Okadaic Acid

In primary neuronal models, LB-100 uniquely increases mitochondrial motility, an effect not observed with the alternative PP2A inhibitor okadaic acid under identical conditions, and validated by >2-fold enhancement of retrograde transport upon PP2CA genetic knockdown [1]. This compound-specific functional divergence dictates that only LB-100 should be procured for studies investigating PP2A regulation of axonal mitochondrial dynamics, as substitution with okadaic acid will produce false-negative results. The effect is conserved across neuronal and HeLa cell models, supporting broader application in organelle transport research [1].

Non-CNS Solid Tumor Oncology Research: BBB Penetration Data Excludes Glioma Applications

Phase 0 human PK data demonstrate that LB-100 exhibits negligible blood-brain barrier penetration (0.31%, range 0–1.04%) with tumor concentrations (0.19 nM) approximately 1,000-fold below the PP2A IC50 (200–400 nM) [1]. This definitive evidence mandates that procurement be restricted to non-CNS tumor indications where plasma concentrations (mean Cmax = 146 ng/mL, AUCINF = 414 hr*ng/mL) are sufficient to achieve target engagement. Resources should not be allocated to glioma or other CNS tumor studies with LB-100 unless formulation modifications to enhance BBB penetration are developed [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LB-100

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.